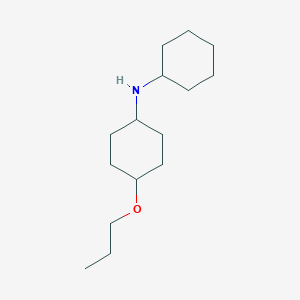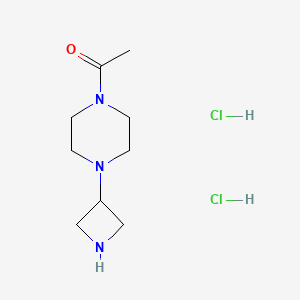
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . The Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis are some of the advanced methods employed in industrial settings .
化学反応の分析
Types of Reactions
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
科学的研究の応用
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . The specific molecular targets and pathways involved depend on the particular application and context of use .
類似化合物との比較
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1-N-Boc-4-(azetidin-3-yl)piperazine: This compound has a similar structure but includes a Boc protecting group.
1-(3-Azetidinyl)piperidine dihydrochloride: This compound has a similar azetidine and piperidine structure.
Pyridinylpiperazines: These compounds contain a pyridine linked to a piperazine ring.
The uniqueness of this compound lies in its specific acetyl and azetidinyl substitutions, which confer distinct chemical and biological properties .
特性
CAS番号 |
178312-01-1 |
|---|---|
分子式 |
C9H19Cl2N3O |
分子量 |
256.17 g/mol |
IUPAC名 |
1-[4-(azetidin-3-yl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C9H17N3O.2ClH/c1-8(13)11-2-4-12(5-3-11)9-6-10-7-9;;/h9-10H,2-7H2,1H3;2*1H |
InChIキー |
TXCRMAIIQCCZBH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2CNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


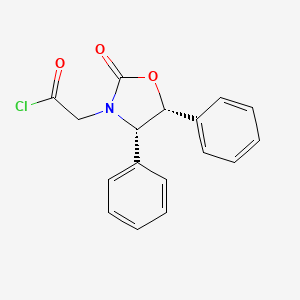
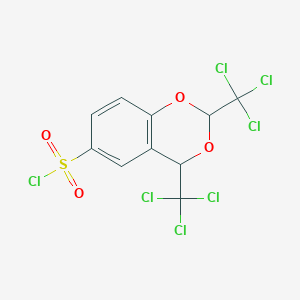
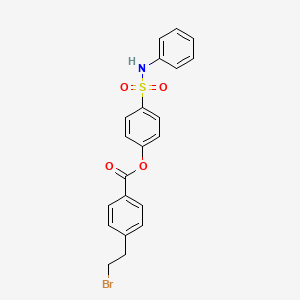
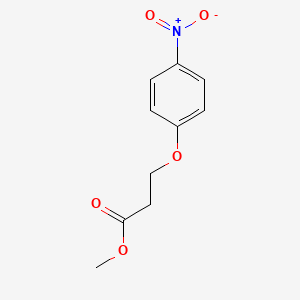
![2'-Fluoro-N-methyl-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8456344.png)
![tert-Butyl 6-{[(trifluoromethyl)sulfonyl]oxy}-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B8456347.png)
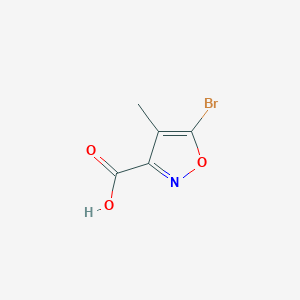
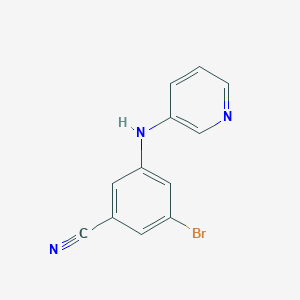
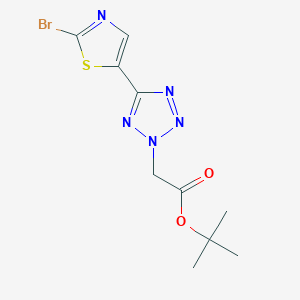
![n-Tricyclo[3.3.1.0~3,7~]non-3-ylthiourea](/img/structure/B8456370.png)
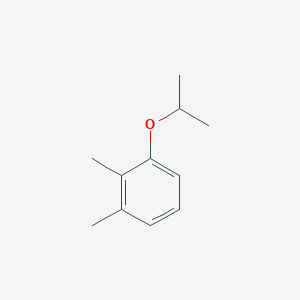
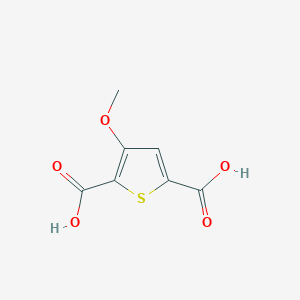
![Phenyl[4-phenyl-8-(trifluoromethyl)quinolin-3-yl]methanone](/img/structure/B8456401.png)
